molecular formula C2H3KO4S B3422628 Polyvinylsulfuric Acid Potassium Salt CAS No. 26837-42-3

Polyvinylsulfuric Acid Potassium Salt

Cat. No.: B3422628
CAS No.: 26837-42-3
M. Wt: 162.21 g/mol
InChI Key: WZAPMUSQALINQD-UHFFFAOYSA-M
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Description

Polyvinylsulfuric Acid Potassium Salt is a polymeric compound with the molecular formula (C2H3KO4S)n. It is known for its unique properties, including its ability to form stable colloidal solutions and its high ion-exchange capacity. This compound is commonly used in various scientific and industrial applications due to its chemical stability and versatility.

Preparation Methods

Polyvinylsulfuric Acid Potassium Salt can be synthesized through the polymerization of ethenyl sulfate in the presence of potassium ions. The reaction typically involves the use of a radical initiator to facilitate the polymerization process. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired polymer. Industrial production methods often involve large-scale polymerization reactors where the monomer and initiator are continuously fed into the system to produce the polymer in bulk .

Chemical Reactions Analysis

Polyvinylsulfuric Acid Potassium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic groups into sulfhydryl groups under specific conditions.

    Substitution: The polymer can undergo substitution reactions where the sulfonic groups are replaced by other functional groups, such as hydroxyl or amino groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Polyvinylsulfuric Acid Potassium Salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Polyvinylsulfuric Acid Potassium Salt involves its ability to interact with various ions and molecules through ion-exchange and electrostatic interactions. The sulfonic groups in the polymer can bind to positively charged ions, facilitating their removal or separation from solutions. This property is particularly useful in applications such as water treatment and biomolecule purification .

Comparison with Similar Compounds

Polyvinylsulfuric Acid Potassium Salt can be compared with other similar compounds, such as:

This compound stands out due to its synthetic origin, high chemical stability, and superior ion-exchange capacity, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

potassium;ethenyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O4S.K/c1-2-6-7(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAPMUSQALINQD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25191-25-7 (Parent)
Record name Sulfuric acid, monoethenyl ester, homopolymer, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026837423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70948046
Record name Potassium ethenyl sulfate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26837-42-3, 25191-25-7
Record name Sulfuric acid, monoethenyl ester, homopolymer, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026837423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, monoethenyl ester, homopolymer
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfuric acid, monoethenyl ester, homopolymer, potassium salt
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium ethenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Polyvinyl sulphuric acid potassium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polyvinylsulfuric Acid Potassium Salt
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Polyvinylsulfuric Acid Potassium Salt
Reactant of Route 3
Polyvinylsulfuric Acid Potassium Salt
Reactant of Route 4
Polyvinylsulfuric Acid Potassium Salt

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